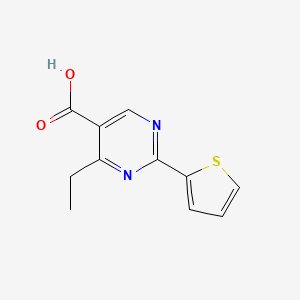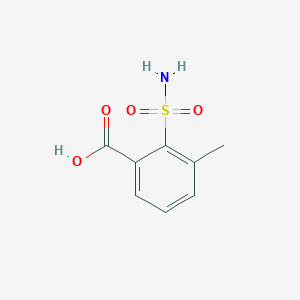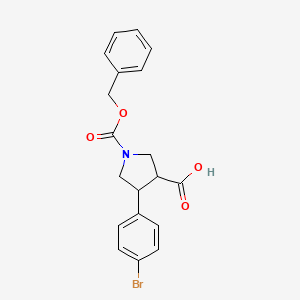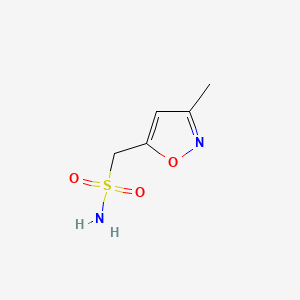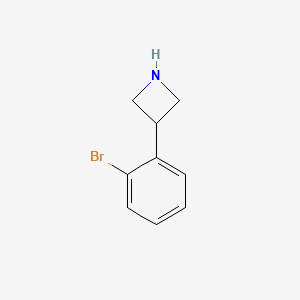
3-(2-Bromophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)azetidine: is a chemical compound with the following IUPAC name: 3-(2-bromobenzyl)azetidine hydrochloride . Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol . This compound belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(2-bromophenyl)azetidine. One common method involves the reaction of 2-bromobenzaldehyde with an aziridine precursor, followed by reduction to form the azetidine ring . The specific synthetic steps and conditions may vary depending on the desired purity and yield.
Industrial Production Methods: While there is no widely recognized industrial-scale production method for this compound, research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: 3-(2-Bromophenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: Reduction of the azetidine ring can lead to different derivatives.
Cyclization Reactions: Intramolecular reactions can form larger ring structures.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the azetidine ring.
Cyclization: Acidic conditions promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the azetidine ring could yield amines or other derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used industrially, it could find applications in materials science or drug development.
Mechanism of Action
The exact mechanism by which 3-(2-bromophenyl)azetidine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 3-(2-bromophenyl)azetidine is relatively unique due to its specific substitution pattern, it shares similarities with other azetidine derivatives, such as 2-(3-bromophenyl)azetidine . These compounds may have overlapping reactivity and applications.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
DPTFMVJMOFNVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


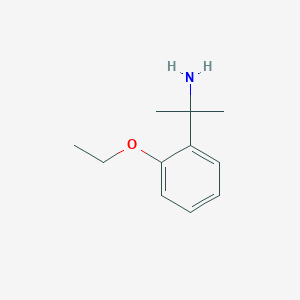
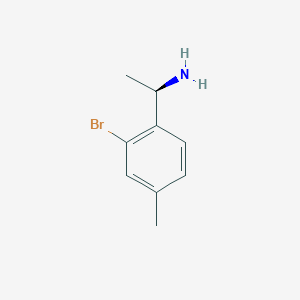
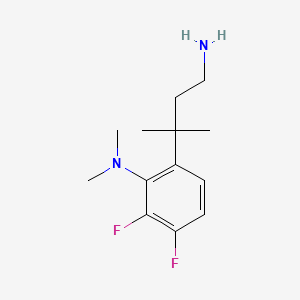
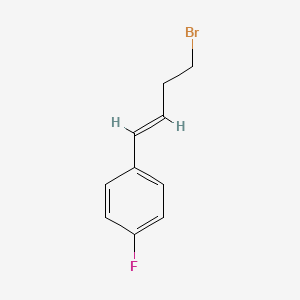
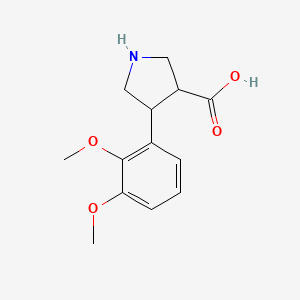
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
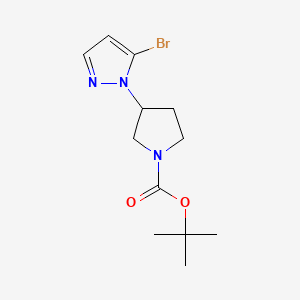
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
